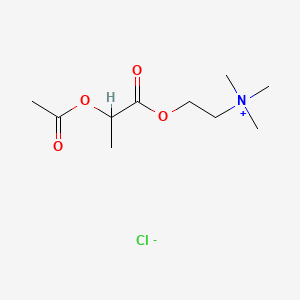

Acetoxy-methyl acetylcholine chloride

Description

Historical Context of Cholinergic Neurotransmission Research

The journey to understanding cholinergic neurotransmission has been a cornerstone of neuroscience for over a century. nih.gov It began with the identification of acetylcholine (B1216132) as the first neurotransmitter, a discovery that fundamentally shaped our comprehension of how nerve impulses are transmitted across synapses. nih.gov This foundational work paved the way for the "cholinergic hypothesis," which posits that reduced synthesis of acetylcholine is a potential cause of neurodegenerative conditions like Alzheimer's disease. wikipedia.org Early research focused on the physiological actions of acetylcholine and the enzymes that regulate its activity, such as acetylcholinesterase. nih.govnih.gov This era of investigation established the critical roles of acetylcholine in a vast array of bodily functions, from muscle contraction to cognitive processes. nih.gov

Evolution of Acetoxy-methyl Acetylcholine Chloride as a Pharmacological Tool

The evolution of synthetic cholinergic agonists arose from the need for more stable and specific molecules to probe the cholinergic system. Acetylcholine itself is rapidly hydrolyzed by acetylcholinesterase, limiting its utility in many experimental contexts. nih.gov This led to the development of a wide range of acetylcholine derivatives and other cholinergic compounds. nih.gov this compound emerged from these efforts as a specialized research tool. ontosight.ai Its synthesis involves the chemical modification of acetylcholine to introduce an acetoxy-methyl group, followed by quaternization to form the chloride salt. ontosight.ai This structural alteration is key to its specific biological activity and its application in research settings. ontosight.ai

Fundamental Role in Cholinergic System Investigations

The primary role of this compound in academic research is as a muscarinic receptor agonist. ontosight.ai It mimics the action of acetylcholine at these specific receptors, allowing scientists to study their function in various physiological processes, including the regulation of heart rate, muscle contraction, and glandular secretions. ontosight.ai By observing the effects of this compound, researchers can gain insights into the downstream signaling pathways activated by muscarinic receptors. Its use as a research tool contributes to the broader understanding of cholinergic dysfunction in various disorders. ontosight.ai

Due to the limited availability of specific research data for this compound in publicly accessible scientific literature, detailed research findings and interactive data tables cannot be provided at this time. The information presented is based on a general overview of the compound.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

38939-85-4 |

|---|---|

Molecular Formula |

C10H20ClNO4 |

Molecular Weight |

253.72 g/mol |

IUPAC Name |

2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;chloride |

InChI |

InChI=1S/C10H20NO4.ClH/c1-8(15-9(2)12)10(13)14-7-6-11(3,4)5;/h8H,6-7H2,1-5H3;1H/q+1;/p-1 |

InChI Key |

QENRWINHIGJULD-UHFFFAOYSA-M |

Canonical SMILES |

CC(C(=O)OCC[N+](C)(C)C)OC(=O)C.[Cl-] |

Origin of Product |

United States |

Synthetic Pathways and Chemical Modification Studies of Acetoxy Methyl Acetylcholine Chloride

Methodologies for Laboratory Synthesis and Purification

The laboratory synthesis of acetoxy-methyl acetylcholine (B1216132) chloride, like other quaternary ammonium (B1175870) salts, primarily relies on the alkylation of a tertiary amine. wikipedia.org This reaction, historically known as the Menschutkin reaction, involves the nucleophilic substitution of an alkyl halide by a tertiary amine, resulting in the formation of a permanently charged quaternary ammonium cation. nih.gov

A plausible synthetic route for acetoxy-methyl acetylcholine chloride would involve the reaction of a suitable tertiary amine precursor, such as dimethylaminoethyl acetate, with an acetoxy-methyl halide, like acetoxymethyl chloride. The reaction is a bimolecular nucleophilic substitution (SN2) process where the nitrogen atom of the tertiary amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion which then becomes the counter-ion. nih.gov The general scheme for such a quaternization reaction is as follows:

CH₃(CO)OCH₂CH₂N(CH₃)₂ + CH₃(CO)OCH₂Cl → [CH₃(CO)OCH₂CH₂N(CH₃)₂(CH₂OCOCH₃)]⁺Cl⁻

The reaction conditions are typically optimized to ensure efficient conversion. This often involves heating the reactants in a suitable solvent. The choice of solvent can influence the reaction rate and the ease of product purification. Solvents with relatively low dielectric constants, such as chloroform, are often used. nih.gov

Purification of the resulting quaternary ammonium salt is critical to remove unreacted starting materials and any side products. Common purification strategies include:

Precipitation: Since quaternary ammonium salts are highly polar, they are often insoluble in non-polar organic solvents. After the reaction, the addition of a low-polarity solvent like hexane (B92381) or diethyl ether can cause the product to precipitate out of the reaction mixture. nih.gov

Recrystallization: The crude product can be dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol, chloroform) and allowed to cool slowly, leading to the formation of purified crystals. Methacholine (B1211447) chloride, a related compound, can be purified as hygroscopic needles from diethyl ether. chemdad.com

Washing: The collected solid product can be washed with a solvent in which the impurities are soluble but the product is not, such as cold hexane or ether. nih.gov

The purity of the final compound is then confirmed using various analytical techniques as described in section 2.4.

Structure-Activity Relationship Studies of this compound Analogs

The biological activity of acetylcholine analogs is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies investigate how modifications to different parts of the molecule affect its interaction with cholinergic receptors (muscarinic and nicotinic) and its susceptibility to hydrolysis by cholinesterases. pharmacy180.com The core components of the acetylcholine scaffold that are typically modified in SAR studies are the quaternary ammonium group, the ethylene (B1197577) bridge, and the acyloxy group.

The Quaternary Ammonium Group: The positively charged trimethylammonium group is considered essential for binding to the anionic site of cholinergic receptors and for intrinsic activity. pharmacy180.comuomus.edu.iq Replacing the nitrogen with other atoms like sulfur or selenium, or replacing the methyl groups with larger alkyl groups (e.g., ethyl, propyl), generally leads to a significant decrease in activity or can even produce antagonist compounds. cutm.ac.inyoutube.com

The Ethylene Bridge: The length of the chain connecting the cationic head and the ester group is critical. The "five-atom rule" suggests that for maximal muscarinic activity, there should be no more than five atoms between the nitrogen and the terminal hydrogen of the acetyl group. uomus.edu.iq Substitution on the ethylene bridge can confer receptor selectivity. For instance, adding a methyl group on the β-carbon (adjacent to the ester) produces methacholine, which has greater muscarinic selectivity, whereas a methyl group on the α-carbon (adjacent to the nitrogen) yields a compound with more nicotinic selectivity. uomus.edu.iqyoutube.com The (S)-enantiomer of methacholine is significantly more potent than the (R)-enantiomer, highlighting the stereoselectivity of the muscarinic receptor. pharmacy180.comcutm.ac.in

The Acyloxy Group: The acetyl group is important for binding, potentially through hydrogen bond formation with receptor residues. uomus.edu.iq While replacement of the ester with an ether or ketone group can produce stable and potent compounds, modifying the acyl group itself has significant effects. pharmacy180.com Replacing the acetyl group with larger acyl groups like propionyl or butyryl reduces activity. cutm.ac.in Conversely, replacing the carboxylate ester with a more hydrolysis-resistant carbamate (B1207046) ester, as in carbachol (B1668302), increases the compound's stability and duration of action. cutm.ac.inyoutube.com

The table below summarizes key SAR findings for acetylcholine analogs.

| Structural Modification | Effect on Activity | Example Compound |

| Quaternary Ammonium Group | ||

| Replacement of N-CH₃ with N-C₂H₅ or larger groups | Decreased agonist activity; potential for antagonist activity | N-Ethyl analogs |

| Replacement of N⁺ with S⁺ or As⁺ | Decreased activity | Thio- or arseno-cholines |

| Ethylene Bridge | ||

| Lengthening or shortening the bridge | Decreased muscarinic activity | Homocholine |

| β-methyl substitution | Increased muscarinic selectivity; decreased nicotinic activity | Methacholine |

| α-methyl substitution | Increased nicotinic selectivity; decreased muscarinic activity | α-methylacetylcholine |

| Acyloxy Group | ||

| Replacement of acetyl with propionyl/butyryl | Decreased activity | Propionylcholine |

| Replacement of ester with carbamate | Increased stability to hydrolysis | Carbachol |

Strategies for Derivatization and Isotopic Labeling for Research Applications

Derivatization and isotopic labeling are indispensable strategies for studying the metabolism, distribution, and receptor interactions of acetylcholine analogs in research settings.

Isotopic Labeling involves replacing one or more atoms in the molecule with their heavier isotopes. This does not alter the chemical properties of the compound but allows it to be traced and quantified using specialized detection techniques.

Stable Isotope Labeling: Deuterium (²H) is commonly used to label acetylcholine and its precursors. mdpi.com Deuterium-labeled analogs (e.g., Acetylcholine-d4) serve as ideal internal standards for quantification in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, as they co-elute with the unlabeled analyte but are distinguished by their higher mass. tdl.org

Radioisotope Labeling: Carbon-14 (¹⁴C) and Carbon-11 (¹¹C) are used for radiolabeling. ¹⁴C-labeled compounds are valuable for in vitro and animal metabolism studies. mdpi.comescholarship.org Carbon-11 is a positron-emitting isotope used in the synthesis of radiotracers for Positron Emission Tomography (PET) imaging. mdpi.com PET imaging with ¹¹C-labeled choline (B1196258) or other acetylcholine receptor ligands allows for the non-invasive, in vivo visualization and quantification of cholinergic receptors and transporters in the brain. nih.govnih.gov This is a powerful tool in neuroscience research and drug development. mdpi.com

The synthesis of isotopically labeled compounds often follows standard synthetic routes but uses labeled starting materials. For example, ¹¹C-labeling can be achieved through methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate. acs.org

Derivatization for analytical purposes involves chemically modifying the analyte to enhance its detection properties. For acetylcholine and its analogs, derivatization is less common with modern mass spectrometry techniques, but historically it has been used for gas chromatography (GC) to improve volatility and thermal stability. nih.gov For example, GC-MS methods sometimes involve the N-demethylation of the quaternary amine to form a more volatile tertiary amine derivative. nih.gov

Advanced Techniques for Analytical Characterization in Research Settings

The definitive identification and characterization of synthetic compounds like this compound rely on a combination of advanced spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating molecular structure. nih.gov

¹H NMR: Provides information about the number and chemical environment of protons. For an acetylcholine analog, characteristic signals would include a sharp singlet around 2.1 ppm for the acetyl (CH₃CO-) protons and another sharp singlet around 3.2 ppm for the nine equivalent protons of the trimethylammonium (-(N⁺(CH₃)₃) group. hmdb.cabmrb.io Protons on the ethylene bridge would appear as multiplets.

¹³C NMR: Reveals the carbon skeleton of the molecule. Distinct signals would be expected for the carbonyl carbon (~176 ppm), the carbons of the ethylene bridge (~67 and ~61 ppm), the trimethylammonium carbons (~56 ppm), and the acetyl methyl carbon (~23 ppm). bmrb.iochemicalbook.com

2D NMR Techniques: Experiments like HSQC (Heteronuclear Single Quantum Coherence) are used to correlate directly bonded protons and carbons, confirming structural assignments. nih.gov

The table below shows typical chemical shifts for Acetylcholine Chloride in D₂O, which serve as a reference for its analogs.

| Group | Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| Acetyl | -CH ₃ | 2.14 | 22.9 |

| Acetyl | -C =O | - | 175.9 |

| Ethylene | N⁺-C H₂- | 3.73 | 61.0 |

| Ethylene | -O-C H₂- | 4.55 | 67.2 |

| Onium | N⁺-(C H₃)₃ | 3.21 | 56.5 |

Data sourced from the Biological Magnetic Resonance Bank (BMRB). bmrb.io

Mass Spectrometry (MS) is used to determine the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight and elemental composition.

Electrospray Ionization (ESI): ESI is the preferred ionization method for pre-charged, polar molecules like quaternary ammonium compounds. It allows the intact cation to be transferred into the gas phase for analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap FT-MS provide highly accurate mass measurements, allowing for the determination of the elemental formula of the compound. nih.gov

Tandem Mass Spectrometry (MS/MS): This technique is crucial for structural confirmation and quantification. The parent ion is isolated and fragmented through collision-induced dissociation (CID), producing a characteristic fragmentation pattern that acts as a structural fingerprint. tdl.orgnih.gov A significant challenge in analyzing quaternary ammonium compounds is distinguishing the permanently charged cation (M⁺) from a protonated tertiary amine ([M+H]⁺). Specialized MS/MS experiments can resolve this; for example, by observing the presence or absence of specific fragment ions formed in the presence of modifiers like trifluoroacetic acid. nih.gov

Chromatographic Methods such as High-Performance Liquid Chromatography (HPLC) are almost always coupled with MS (LC-MS) for the analysis of acetylcholine analogs. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for retaining and separating these highly polar compounds before their detection by the mass spectrometer. thermofisher.com

Molecular and Cellular Mechanisms of Action of Acetoxy Methyl Acetylcholine Chloride

Muscarinic Acetylcholine (B1216132) Receptor Agonism and Downstream Signaling

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) that mediate a wide array of physiological functions in the central and peripheral nervous systems. wikipedia.orgmhmedical.com Agonists structurally similar to acetylcholine activate these receptors, triggering downstream signaling cascades that are determined by the specific G protein to which the receptor subtype is coupled. nih.gov There are five subtypes of muscarinic receptors, designated M1 through M5. wikipedia.org

The five muscarinic receptor subtypes are broadly classified into two major families based on their G protein-coupling selectivity. nih.gov The M1, M3, and M5 receptors preferentially couple to G proteins of the Gq/11 family. nih.govsigmaaldrich.com Upon agonist binding, these receptors induce a conformational change that facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gq/11 protein. reactome.org This activation leads to the dissociation of the Gαq subunit from the Gβγ dimer, both of which can then modulate the activity of downstream effector proteins. reactome.org The primary effector for the Gαq subunit is phospholipase C (PLC). nih.govpatsnap.com

Conversely, the M2 and M4 receptor subtypes couple to G proteins of the Gi/o family. nih.govsigmaaldrich.com Activation of these receptors by an agonist leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). sigmaaldrich.com The Gβγ subunits released upon Gi/o activation can also directly modulate ion channels, particularly G protein-coupled inwardly-rectifying potassium (GIRK) channels. sigmaaldrich.com

Table 1: Muscarinic Receptor Subtypes and Their Primary Signaling Pathways

| Receptor Subtype | G Protein Coupling | Primary Effector | Key Downstream Event |

|---|---|---|---|

| M1 | Gq/11 | Phospholipase C | ↑ IP3, DAG, Ca2+ |

| M2 | Gi/o | Adenylyl Cyclase (Inhibition) | ↓ cAMP, K+ channel activation |

| M3 | Gq/11 | Phospholipase C | ↑ IP3, DAG, Ca2+ |

| M4 | Gi/o | Adenylyl Cyclase (Inhibition) | ↓ cAMP |

A primary consequence of activating Gq/11-coupled muscarinic receptors (M1, M3, M5) is the mobilization of intracellular calcium (Ca2+). nih.gov The activation of phospholipase C leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govpatsnap.com

IP3 is a water-soluble molecule that diffuses through the cytoplasm and binds to specific IP3 receptors on the membrane of the endoplasmic reticulum (ER), which serves as the primary intracellular storage site for Ca2+. patsnap.com This binding event opens the channels, allowing for the rapid efflux of stored Ca2+ from the ER into the cytosol. patsnap.com This results in a transient, sharp increase in the free cytosolic Ca2+ concentration. nih.govnih.gov This calcium signal is a pivotal event that can trigger a multitude of cellular processes, including smooth muscle contraction, glandular secretion, and modulation of enzyme activity. nih.govpatsnap.com The sustained phase of the calcium response often involves the influx of extracellular calcium through store-operated calcium channels in the plasma membrane. nih.gov

The phospholipase C (PLC) cascade is the central secondary messenger system associated with M1, M3, and M5 receptor activation. nih.govnih.gov As previously mentioned, the activation of PLC by the Gαq subunit is a critical step. The cleavage of PIP2 generates not only IP3 but also diacylglycerol (DAG). patsnap.com DAG remains embedded in the plasma membrane, where it functions as a docking site and activator for Protein Kinase C (PKC). nih.gov

The activation of PKC initiates a further cascade of signaling events by phosphorylating a wide range of intracellular proteins and enzymes on their serine and threonine residues. This phosphorylation can alter the activity, localization, and stability of target proteins, leading to a diverse array of physiological responses. For instance, the ACh-M1R-PKC cascade has been shown to activate pathways involving Rac1 and PAK signaling, which are implicated in the structural plasticity of dendritic spines. nih.gov Therefore, the PLC cascade serves as a crucial bifurcation point in muscarinic signaling, leading to both calcium mobilization via IP3 and PKC activation via DAG.

Nicotinic Acetylcholine Receptor Interactions and Ion Channel Modulation

Nicotinic acetylcholine receptors (nAChRs) are members of the Cys-loop superfamily of ligand-gated ion channels (LGICs). cam.ac.ukmdpi.com Unlike the metabotropic muscarinic receptors, nAChRs are ionotropic receptors, meaning the receptor itself forms an ion channel. wikipedia.org Their activation by agonists leads to a rapid influx of cations, directly translating a chemical signal into an electrical response. khanacademy.org These receptors are critical for fast synaptic transmission at the neuromuscular junction and in various regions of the central and peripheral nervous systems. wikipedia.orgwikipedia.org

The nAChR is a pentameric protein, composed of five homologous subunits arranged symmetrically around a central ion-conducting pore. cam.ac.uksigmaaldrich.com The binding of an agonist, such as acetylcholine or its analogues, occurs at specific sites located at the interface between subunits in the extracellular domain. cam.ac.ukwikipedia.org

Binding of the agonist induces a rapid, allosteric conformational change in the receptor protein. This change is transmitted from the extracellular ligand-binding domain to the transmembrane domain, which forms the channel pore. cam.ac.uk This transduction results in the opening of a "gate," a hydrophobic constriction located in the middle of the membrane-spanning portion of the pore. cam.ac.uk The open pore is permeable to cations, primarily sodium (Na+) and potassium (K+), with some subtypes also exhibiting significant permeability to Ca2+. sigmaaldrich.com The flow of these ions down their respective electrochemical gradients constitutes an electric current across the cell membrane. cam.ac.uk The signal is terminated when the agonist dissociates from the receptor, allowing the channel to return to its closed, resting state. patsnap.com

In excitable cells such as neurons and muscle fibers, the activation of nAChRs produces a characteristic electrophysiological response. The influx of positively charged ions (mainly Na+) through the open channel causes a rapid depolarization of the postsynaptic membrane. patsnap.comwikipedia.org This localized depolarization is known as an excitatory postsynaptic potential (EPSP) or, at the neuromuscular junction, an end-plate potential (EPP). wikipedia.org

If the magnitude of this depolarization reaches a critical threshold, it will activate voltage-gated ion channels in the surrounding membrane, triggering the generation of an all-or-none action potential. patsnap.com The action potential then propagates along the cell membrane, carrying the signal to other parts of the cell, leading to outcomes such as muscle contraction or the firing of a neuron. patsnap.comwikipedia.org

Electrophysiological studies using voltage-clamp techniques can characterize the properties of these ion channels. For example, studies on the effects of the cholinergic agonist carbachol (B1668302) on inspiratory neurons revealed an inward current that was linear over a specific voltage range, with a defined reversal potential. nih.govphysiology.orgnih.gov This reversal potential provides information about the relative permeability of the channel to different ions.

Table 2: Example Electrophysiological Data for Cholinergic Agonist-Induced Currents in Neurons

| Parameter | Value | Cell Type | Agonist | Reference |

|---|---|---|---|---|

| Reversal Potential | -11.4 mV | Pre-Bötzinger Complex Inspiratory Neuron | Carbachol | nih.govphysiology.orgnih.gov |

| Current-Voltage (I-V) Relationship | Linear (-110 to -20 mV) | Pre-Bötzinger Complex Inspiratory Neuron | Carbachol | nih.govphysiology.orgnih.gov |

Receptor Subtype Selectivity and Ligand Binding Kinetics

Differential Affinity for Muscarinic Receptor Subtypes (M1-M5)

There is no available research data detailing the binding affinities (such as Ki or IC50 values) of Acetoxy-methyl acetylcholine chloride for the five muscarinic acetylcholine receptor subtypes (M1, M2, M3, M4, and M5). Scientific literature on related compounds, like acetylcholine and methacholine (B1211447), shows distinct selectivity profiles across these receptors, which are crucial for determining their physiological effects. For instance, the M1, M3, and M5 subtypes primarily couple to Gq proteins, while M2 and M4 receptors couple to Gi/Go proteins, leading to different downstream signaling cascades. Without experimental data, the selectivity of this compound for these subtypes remains unknown.

Characterization of Nicotinic Receptor Subtype Specificity

Similarly, there is a lack of information regarding the specificity of this compound for the various subtypes of nicotinic acetylcholine receptors (nAChRs). Nicotinic receptors are ligand-gated ion channels composed of different subunit combinations (e.g., α4β2, α7), which confer distinct pharmacological and physiological properties. These receptors are found in the central nervous system, peripheral nervous system, and the neuromuscular junction. Research on the interaction of this compound with these diverse nAChR subtypes has not been published.

Applications in in Vitro and Ex Vivo Cholinergic Research Models

Receptor Desensitization and Internalization Studies

Following a comprehensive search of scientific literature, no specific research findings or data tables concerning the use of "Acetoxy-methyl acetylcholine (B1216132) chloride" in receptor desensitization and internalization studies were identified.

The available information describes Acetoxy-methyl acetylcholine chloride as a synthetic muscarinic receptor agonist used in research to study the general physiological roles of these receptors. ontosight.ai However, detailed experimental data on its effects on receptor desensitization—the process where a receptor's response to a stimulus diminishes over time with prolonged exposure to an agonist—are not present in the accessible literature. Similarly, no studies were found that investigate its role in receptor internalization, the process by which receptors are removed from the cell surface into the interior of the cell.

Consequently, a detailed discussion and data tables on the application of this compound in these specific areas of cholinergic research cannot be provided.

Advanced Methodologies and Analytical Techniques for Research with Acetoxy Methyl Acetylcholine Chloride

Spectrofluorimetric Assays for Intracellular Ion Concentration Measurement

Spectrofluorimetric assays are vital for measuring changes in intracellular ion concentrations, particularly calcium (Ca2+), following receptor activation by cholinergic agonists. When an agonist like Acetoxy-methyl acetylcholine (B1216132) chloride binds to certain muscarinic acetylcholine receptors (e.g., M1, M3, M5), it triggers a signaling cascade that leads to the release of Ca2+ from intracellular stores, increasing its concentration within the cell. sigmaaldrich.com

This process can be monitored in real-time using fluorescent ion indicators. For instance, studies on cultured sweat gland epithelial cells have utilized the Ca2+-sensitive dye Fura-3 AM and confocal laser scanning microscopy to examine intracellular calcium concentration (Ca2+) changes upon stimulation with acetylcholine (ACh). nih.gov Research has shown that in both primary and first-passage cultured cells, the addition of ACh in a high-calcium medium opens calcium channels, leading to a significant increase in Ca2+. nih.gov Conversely, when a calcium-free medium is used, no significant increase is observed, indicating the influx of extracellular calcium is a key part of the response. nih.gov This methodology allows for a quantitative analysis of the cellular response to cholinergic stimulation.

Table 1: Cholinergic-Stimulated Intracellular Calcium Response

| Cell Type | Stimulant | Key Finding |

|---|---|---|

| Sweat Gland Epithelial Cells | Acetylcholine (ACh) | ACh stimulation opens calcium channels, inducing an increase in intracellular calcium concentration. |

Radioligand Binding and Competition Assays for Receptor Pharmacology

Radioligand binding assays are fundamental in pharmacology for characterizing the interaction between a ligand, such as Acetoxy-methyl acetylcholine chloride, and its receptor. These assays use a radioactively labeled compound (radioligand) to quantify the binding to a specific receptor subtype.

Detailed protocols exist for characterizing various neuronal nicotinic acetylcholine receptor (nAChR) and muscarinic acetylcholine receptor (mAChR) subtypes. nih.gov For example, to study the α4β2 nAChR subtype, [3H]Cytisine is often used, while [3H]methyllycaconitine is employed for the α7 subtype. nih.gov For muscarinic receptors, radioligands like [3H]N-methyl-scopolamine ([3H]NMS) are used in displacement assays to determine the binding affinity (Ki or Kd) of unlabeled compounds. guidetopharmacology.org

In competition assays, researchers measure the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a specific radioligand from the receptor. This allows for the determination of the competitor's binding affinity. For instance, studies on the M4 mAChR have used [3H]NMS in equilibrium binding inhibition assays to assess how allosteric modulators affect the binding affinity of acetylcholine. nih.gov These experiments provide crucial data on receptor selectivity and affinity, which are essential for understanding the pharmacological profile of a compound.

Table 2: Example Radioligands for Acetylcholine Receptor Subtypes

| Receptor Subtype | Radioligand | Tissue/Cell Preparation |

|---|---|---|

| α4β2 nAChR | [3H]Cytisine | Rat Brain |

| α7 nAChR | [3H]Methyllycaconitine | Rat Brain |

| α3β4 nAChR | [3H]Epibatidine | IMR-32 Cells |

Electrophysiological Recording Techniques (e.g., Patch Clamp)

Electrophysiological techniques, particularly the patch-clamp method, provide direct, real-time measurement of ion channel function and are indispensable for studying ligand-gated ion channels like nicotinic acetylcholine receptors. nih.gov The patch-clamp technique allows researchers to record the ionic currents passing through single or multiple channels in a patch of cell membrane, or across the entire cell membrane (whole-cell recording). moleculardevices.commdpi.com

This method has been used extensively to characterize the properties of AChR channels. In studies of bullfrog sympathetic ganglion cells, whole-cell patch-clamp recordings revealed that the application of ACh induces a rapid inward current at negative membrane potentials, consistent with the activation of nicotinic receptors. nih.gov Fluctuation analysis of this current can yield information about the elementary conductance and gating kinetics of the ion channel. nih.gov These techniques enable the detailed characterization of how a compound like this compound modulates ion channel activity, including its potency, efficacy, and mechanism of action.

Table 3: Patch-Clamp Findings for Acetylcholine-Induced Currents

| Cell Type | Recording Mode | Key Findings |

|---|---|---|

| Bullfrog Sympathetic Ganglion Cells | Whole-cell clamp | ACh (2-10 µM) produced a fast-onset inward current at membrane potentials negative to -60 mV. |

Functional Cell-Based Screening Platforms

Functional cell-based screening platforms are essential for assessing the biological activity of compounds in a cellular context. These assays are often designed for high-throughput screening to identify agonists, antagonists, or modulators of specific receptors. A common approach involves using engineered cell lines that express a specific receptor subtype, such as the human M2 muscarinic receptor, and link its activation to a measurable downstream signal, like a change in intracellular calcium. sigmaaldrich.com

Novel in vitro models have been developed using human cholinergic neuroblastoma cell lines (e.g., LA-N-2) to measure both extracellular and intracellular levels of acetylcholine. nih.govplos.org These systems can detect increases in intracellular ACh levels in response to various cholinergic agents, including AChE inhibitors and mAChR agonists. nih.govplos.org Such platforms would be invaluable for screening the effects of this compound on acetylcholine synthesis, release, and receptor interaction in a functional cellular environment.

Table 4: Cell-Based Assay for Cholinergic Agents

| Cell Line | Measured Parameter | Application |

|---|---|---|

| LA-N-2 (Human Neuroblastoma) | Intracellular and Extracellular Acetylcholine Levels | Screening for agents that affect ACh levels through various mechanisms (e.g., AChE inhibition, receptor agonism). nih.govplos.org |

Immunochemical and Proteomic Approaches for Receptor and Enzyme Characterization

Immunochemical and proteomic techniques are used to identify and characterize the proteins that interact with cholinergic receptors and to study the expression and localization of these receptors and related enzymes. Proteomics allows for the large-scale study of proteins, including their expression, modifications, and interactions.

To identify proteins that associate with a specific receptor, affinity purification coupled with mass spectrometry is a powerful approach. For example, to study the α7-nAChR interactome, researchers have used α-bungarotoxin (a specific α7-nAChR ligand) affixed to affinity beads to isolate the receptor and its associated proteins from brain tissue homogenates. nih.gov The isolated protein complexes are then analyzed by mass spectrometry to identify the interacting partners. nih.gov This method can reveal proteins involved in the expression, localization, and modulation of the receptor, providing a deeper understanding of its biological context. nih.gov These approaches could be adapted to investigate the specific protein interactions modulated by this compound.

Chromatographic and Mass Spectrometric Analysis of Metabolic Pathways

Chromatography and mass spectrometry are cornerstone analytical techniques for metabolomics, which involves the comprehensive analysis of small molecules (metabolites) in a biological system. nih.gov These methods are crucial for understanding how a compound like this compound is metabolized and how it affects cellular metabolic pathways.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are used to separate, identify, and quantify metabolites from biological samples. researchgate.netnih.govprotocols.io High-resolution mass spectrometry (HRMS) is particularly valuable as it provides high mass accuracy, which improves the confidence of metabolite identification. nih.gov These techniques can be applied to trace the metabolic fate of this compound and to profile changes in the broader metabolome following its administration, offering insights into its mechanism of action and downstream biological effects. For example, LC-MS methods have been developed to measure acetylcholine levels in cell culture models, providing a direct way to assess the impact of test compounds on cholinergic metabolism. plos.org

Organ Bath and Isolated Tissue Perfusion Methodologies

Organ bath and isolated tissue perfusion systems are classical yet essential pharmacological tools for studying the physiological effects of a compound on intact tissues. nih.gov These methodologies, first developed in the early 20th century, allow for the investigation of tissue contractility, secretion, and other functional responses in a controlled ex vivo environment. nih.gov

In an organ bath setup, an isolated tissue, such as a strip of smooth muscle or a vascular ring, is suspended in a temperature-controlled, oxygenated physiological solution. harvardapparatus.com The contractile force generated by the tissue in response to a compound like this compound is measured using a force transducer. This approach can be used to determine the compound's potency and efficacy in eliciting a physiological response, such as muscle contraction or relaxation. Isolated organ perfusion techniques can also be used to study the reactions of organs when bathed in blood or an artificial salt solution, allowing for the detection of active substances and their effects. nih.gov

Theoretical Advances and Future Trajectories in Acetoxy Methyl Acetylcholine Chloride Research

Development of Novel Cholinergic Probes and Research Tools

The development of novel cholinergic probes is essential for advancing our understanding of the cholinergic system. Synthetic analogs of acetylcholine (B1216132), such as Acetoxy-methyl acetylcholine chloride, can be engineered to have specific properties that make them valuable research tools. For instance, modifications to the acetylcholine molecule can alter its stability, receptor selectivity, and ability to be visualized.

One promising area of development is the creation of fluorescent probes. By attaching a fluorophore to a molecule like this compound, researchers can visualize the distribution and dynamics of cholinergic receptors in living cells and tissues. This approach has been successfully used to develop probes for nicotinic acetylcholine receptors (nAChRs), allowing for high-resolution imaging of these receptors at the cellular and subcellular levels. nih.govnih.gov Future research could focus on developing fluorescent versions of this compound to study muscarinic acetylcholine receptors (mAChRs) with similar precision.

Another key area is the development of metabolically stable analogs of acetylcholine. scbt.com Acetylcholine is rapidly hydrolyzed in the body by acetylcholinesterase, limiting its experimental utility. Compounds like this compound could be designed to be more resistant to this degradation, providing a more sustained and controllable activation of cholinergic receptors. nih.gov This would be particularly useful for studying the long-term effects of cholinergic stimulation on neural circuits and behavior.

Table 1: Potential Modifications of this compound for Enhanced Research Utility

| Modification | Potential Advantage | Research Application |

| Fluorophore Conjugation | Enables visualization of receptor location and trafficking | High-resolution imaging of muscarinic receptors in live cells and brain slices |

| Isotopic Labeling | Allows for quantitative analysis of receptor binding and distribution | Positron Emission Tomography (PET) imaging of cholinergic systems in vivo |

| Increased Metabolic Stability | Prolonged and more controlled receptor activation | Studying long-term potentiation and other forms of synaptic plasticity |

| Subtype-Selective Moieties | Targeted activation of specific muscarinic receptor subtypes | Dissecting the individual roles of M1-M5 receptors in physiological processes |

Elucidation of Complex Cholinergic Network Dynamics

The cholinergic system modulates the activity of vast and complex neural networks, influencing everything from attention and memory to sleep-wake cycles. nih.gov Probes like this compound can be instrumental in unraveling these intricate dynamics. By selectively activating specific cholinergic pathways, researchers can observe the downstream effects on neuronal firing, synaptic plasticity, and network oscillations.

Optogenetic techniques, which allow for the precise control of neuronal activity with light, have revolutionized the study of neural circuits. frontiersin.org Combining these techniques with cholinergic agonists like this compound could provide unprecedented insight into how cholinergic signaling shapes network function. For example, researchers could use optogenetics to activate a specific population of neurons while simultaneously applying this compound to observe how cholinergic modulation alters the network's response to that activation.

Furthermore, understanding how the cholinergic system interacts with other neuromodulatory systems is a key area of future research. frontiersin.org The dynamic interplay between acetylcholine and neurotransmitters like dopamine (B1211576) is crucial for regulating functions such as reward and motivation. nih.govmdpi.comresearchgate.netconsensus.app this compound could be used in studies aimed at dissecting these interactions, for instance, by examining how its application in specific brain regions alters dopamine release and related behaviors.

Interdisciplinary Research Integrating Cholinergic Systems with Other Neurotransmitter Pathways

The function of the brain is governed by the complex interplay of multiple neurotransmitter systems. Future research will increasingly focus on understanding how the cholinergic system integrates with other pathways, such as the dopaminergic, serotonergic, and glutamatergic systems, to regulate behavior and cognition. This compound could serve as a valuable tool in these interdisciplinary investigations.

A significant body of research points to a critical interaction between the cholinergic and dopaminergic systems in the context of neurodegenerative diseases like Parkinson's and Alzheimer's. nih.govresearchgate.net The balance between acetylcholine and dopamine in the striatum is essential for motor control, and disruptions to this balance are a hallmark of Parkinson's disease. nih.gov By using this compound to manipulate cholinergic activity in animal models of these diseases, researchers could gain a deeper understanding of the pathological mechanisms and explore potential therapeutic strategies.

Moreover, the cholinergic system is implicated in the pathophysiology of psychiatric disorders such as schizophrenia and addiction. mdpi.com The interaction between nicotinic acetylcholine receptors and the dopamine system is a key factor in nicotine (B1678760) addiction. mdpi.com Synthetic agonists could be used to probe the specific receptor subtypes and neural circuits involved in these complex disorders, paving the way for the development of more targeted and effective treatments.

Computational Modeling of Receptor-Ligand Interactions and Cellular Signaling

Computational modeling has become an indispensable tool in modern pharmacology and neuroscience. Detailed simulations of receptor-ligand interactions can provide insights into the molecular basis of drug action and guide the design of new therapeutic agents. nih.gov Future research on this compound will likely involve sophisticated computational modeling to understand its binding properties and functional effects.

Molecular docking studies can predict how this compound binds to the orthosteric site of muscarinic acetylcholine receptors. researchgate.netdocking.org By comparing the predicted binding mode of this compound with that of acetylcholine and other known agonists and antagonists, researchers can gain insights into the structural determinants of its activity and selectivity. nih.govnih.gov This information can then be used to design new analogs with improved pharmacological profiles.

Beyond simple binding, computational models can also simulate the downstream cellular signaling pathways activated by receptor engagement. pku.edu.cn This can help to elucidate how the binding of this compound to a muscarinic receptor leads to changes in intracellular calcium levels, gene expression, and ultimately, neuronal function. Integrating these computational models with experimental data will be crucial for a comprehensive understanding of the compound's effects.

Table 2: Computational Approaches in this compound Research

| Computational Method | Research Question | Expected Outcome |

| Molecular Docking | How does this compound bind to different muscarinic receptor subtypes? | Prediction of binding affinity and selectivity; identification of key interacting residues. |

| Molecular Dynamics Simulations | What are the dynamic changes in the receptor structure upon ligand binding? | Understanding the mechanism of receptor activation and the role of conformational changes. |

| Quantitative Structure-Activity Relationship (QSAR) | What are the structural features of this compound that determine its biological activity? | Development of predictive models to guide the design of new, more potent, and selective analogs. |

| Systems Biology Modeling | How does the activation of muscarinic receptors by this compound affect cellular signaling networks? | A holistic understanding of the compound's effects on cellular function and a framework for predicting its physiological consequences. |

Identification of Unexplored Research Frontiers and Methodological Innovations

The future of cholinergic research will be shaped by the exploration of new frontiers and the development of innovative methodologies. While the precise role of "this compound" in this future is yet to be defined, its potential as a novel research tool opens up several exciting possibilities.

One unexplored frontier is the role of the non-neuronal cholinergic system. Acetylcholine is not only a neurotransmitter but is also produced and utilized by a variety of non-neuronal cells, where it can modulate processes such as inflammation and cell proliferation. nih.govnih.gov Synthetic agonists could be used to investigate the function of this non-neuronal cholinergic system and its potential as a therapeutic target for a range of diseases, including cancer and inflammatory disorders.

Methodological innovations will also be critical for advancing the field. The development of novel biosensors for acetylcholine could provide a more dynamic and spatially resolved picture of cholinergic signaling in the brain. mdpi.com Furthermore, new approaches in medicinal chemistry, such as the design of hybrid molecules that target multiple components of the cholinergic system, hold promise for the treatment of complex multifactorial diseases like Alzheimer's. mdpi.commdpi.com The principles guiding the design of such innovative tools could be applied to the development of next-generation probes based on the this compound scaffold.

Q & A

Q. How is acetylcholine chloride synthesized and characterized in laboratory settings?

Methodological Answer: Acetylcholine chloride is synthesized enzymatically via choline acetyltransferase (ChAT) , which catalyzes the reaction between choline and acetyl-CoA in neuronal tissues . For purification, recrystallization from ethanol/ether mixtures is commonly employed to achieve hygroscopic crystals with ≥99% purity (verified by TLC) . Key Characterization Techniques:

- Thin-Layer Chromatography (TLC): Assess purity (Rf values compared to standards) .

- Nuclear Magnetic Resonance (NMR): Confirms quaternary ammonium structure (δ ~3.2 ppm for N⁺(CH₃)₃) and acetoxy group (δ ~2.1 ppm for CH₃COO) .

- Infrared (IR) Spectroscopy: Identifies ester C=O stretches (~1740 cm⁻¹) and ammonium vibrations .

Q. What are the critical factors affecting acetylcholine chloride stability in experimental solutions?

Methodological Answer: Acetylcholine chloride is highly unstable in alkaline conditions (pH >7.0) due to hydrolysis into choline and acetate. Key stability considerations include:

- pH Control: Use buffered solutions (pH 4.0–5.0) to minimize hydrolysis .

- Temperature: Store lyophilized powder at -20°C ; avoid repeated freeze-thaw cycles of solutions .

- Enzymatic Degradation: Add acetylcholinesterase inhibitors (e.g., neostigmine, 10 µM) to prevent breakdown in biological assays .

Q. Which analytical methods are optimal for quantifying acetylcholine chloride in synaptic or plasma samples?

Methodological Answer:

- Electrometric Titration: Measures pH changes from acetylcholinesterase-mediated hydrolysis (sensitivity: 0.1–10 µM) .

- Chemiluminescence Assays: Utilize luminol reactions enhanced by acetylcholine chloride oxidation (limit of detection: 5 nM) .

- HPLC-MS/MS: Provides high specificity for distinguishing acetylcholine from structural analogs (e.g., acetylthiocholine) .

Advanced Research Questions

Q. How do structural modifications of acetylcholine chloride alter receptor selectivity (muscarinic vs. nicotinic)?

Methodological Answer: Modifications to the acetyloxy group or quaternary ammonium region significantly impact receptor affinity:

- Methylation at the β-position: Enhances nicotinic receptor (nAChR) selectivity by stabilizing cationic interactions with α7 subunits .

- Replacement of the ester group with carbamate (e.g., bethanechol) increases muscarinic (mAChR) activity due to resistance to acetylcholinesterase .

Experimental Validation: - Radioligand Binding Assays: Compare displacement of [³H]-N-methylscopolamine (mAChR) vs. [¹²⁵I]-α-bungarotoxin (nAChR) .

Q. How can researchers resolve contradictions in acetylcholine chloride’s pro- vs. anti-inflammatory effects across models?

Methodological Answer: Discrepancies arise from differences in receptor subtype expression (e.g., α7nAChR in macrophages) and dosage regimes :

- In Sepsis Models: Low-dose acetylcholine (20 mg/kg in mice) reduces TNF-α via α7nAChR on monocytes .

- In Chronic Inflammation: High doses may desensitize receptors, exacerbating cytokine release .

Resolution Strategies: - Use α7nAChR knockout mice to isolate receptor-specific effects .

- Apply microdialysis to measure real-time acetylcholine levels in inflamed tissues .

Q. What computational approaches elucidate acetylcholine chloride’s interactions with acetylcholinesterase?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Model the enzyme’s catalytic triad (Ser200-His440-Glu327) and quantify binding energy (~-50 kcal/mol for acetylcholine) .

- Density Functional Theory (DFT): Optimize acetylcholine’s electronic structure to predict hydrolysis rates .

Validation: Compare computational results with stopped-flow kinetics data measuring acetylcholinesterase activity (kₐₜ ~14,000 s⁻¹) .

Q. How do in vitro and in vivo models differ in assessing acetylcholine chloride’s neuromodulatory effects?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.